4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. This nomenclature follows the standardized rules for naming complex polycyclic heterocyclic compounds and provides a precise description of the molecular structure. The name indicates several key structural features: the presence of a 3-chlorophenyl substituent at position 4, a tetrahydrocyclopentaquinoline core structure, and a carboxylic acid functional group at position 8.
The molecular architecture consists of a bicyclic framework where a cyclopentane ring is fused to a quinoline system, creating a rigid, planar geometry that is characteristic of this class of compounds. The structural representation reveals a complex three-dimensional arrangement due to the fused ring system, which contributes significantly to its potential biological activity. The compound exhibits a molecular formula of C19H16ClNO2 and possesses a molecular weight of 325.79 grams per mole.
The simplified molecular-input line-entry system representation for this compound is documented as O=C(C1=CC2=C(NC(C3=CC=CC(Cl)=C3)C4C2C=CC4)C=C1)O, which provides a linear notation that captures the complete structural information. This representation effectively communicates the connectivity of all atoms within the molecule and serves as a standardized method for database storage and computational analysis.
Table 1: Fundamental Molecular Properties
Properties
IUPAC Name |
4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-4-1-3-11(9-13)18-15-6-2-5-14(15)16-10-12(19(22)23)7-8-17(16)21-18/h1-5,7-10,14-15,18,21H,6H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVZQZYRGOFCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H16ClNO2
- Molecular Weight : 325.8 g/mol
- Structure : The compound features a cyclopentaquinoline scaffold, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Recent methodologies focus on microwave-assisted synthesis to enhance yields and reduce reaction times .
Anticancer Properties
Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of the cyclopentaquinoline scaffold can effectively inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
Case Study : A recent study evaluated the antiproliferative effects of structurally related compounds on MDA-MB-231 cells, revealing that these compounds could induce apoptosis via mitochondrial pathways and modulate signaling pathways associated with cancer cell survival .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. It has been shown to act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
Research Findings :
- Agonistic Activity : The active enantiomer of related compounds displayed potent agonistic activity at α7 nAChRs, significantly more effective than acetylcholine itself .
- Mechanism of Action : The mechanism involves enhancing neurotransmitter release and promoting neuroprotective effects against excitotoxicity.
Toxicity and Safety Profile
The safety profile of this compound has been assessed in various studies. Preliminary results suggest low toxicity levels; however, further in vivo studies are necessary to establish a comprehensive safety profile .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C19H16ClNO2 | 325.8 g/mol | Anticancer, Neuroprotective |
| 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | C19H20BrN2O2S | 395.35 g/mol | Anticancer |
| 4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | C19H16FNO2 | 325.33 g/mol | Neuroprotective |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds similar to 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid exhibit significant anticancer properties. These compounds are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Neurological Applications : There is emerging evidence that this compound may interact with nicotinic acetylcholine receptors, which are crucial in neurological functions. Its role as a modulator of these receptors could lead to applications in treating neurodegenerative diseases.
Data Tables
Case Studies
-
Antitumor Efficacy :
- A study conducted on mice with induced tumors showed that administration of the compound led to a 50% reduction in tumor volume compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Antimicrobial Testing :
- In vitro tests revealed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations as low as 10 µg/mL. This suggests potential for further development into an antibiotic formulation.
-
Neuroprotective Effects :
- Research involving transgenic mice models for Alzheimer’s disease indicated that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Effects
The pharmacological activity of tetrahydroquinoline derivatives is highly sensitive to substitutions on the phenyl ring and the nature of the functional group at position 7. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
- Halogen Position : Meta-substituted analogs (e.g., 3BP-TQS, target compound) often lack allosteric agonist activity on α7 nAChRs compared to para-substituted derivatives (e.g., 4BP-TQS, 4CP-TQS) . This suggests steric or electronic effects at the receptor’s transmembrane allosteric site.
- Functional Group : Sulfonamide derivatives (e.g., 4BP-TQS) primarily target α7 nAChRs, while carboxylic acid derivatives (e.g., target compound, Compound Z) show divergent targets (GPER, BK channels) .
- Halogen Type : Chlorine substitution (4CP-TQS) preserves allosteric agonist activity but alters activation kinetics compared to bromine (4BP-TQS), while iodine (4IP-TQS) further modulates desensitization rates .
Preparation Methods
Multi-Component Condensation and Cyclization
A common approach to synthesize cyclopentaquinoline frameworks involves a three-component condensation of:
- An aromatic amine (e.g., 3-chloroaniline or its derivatives)
- An aldehyde (often aromatic or aliphatic)
- Cyclopentadiene or a cyclopentane derivative
This condensation typically proceeds via imine formation followed by an intramolecular cyclization, often a formal [4+2] cycloaddition (Diels-Alder type) to construct the fused ring system.
Reaction conditions generally require:
- Acidic or Lewis acid catalysis to promote imine formation and cyclization
- Controlled temperature (80–120°C) to favor ring closure without side reactions
- Anhydrous solvents to prevent hydrolysis of intermediates
Palladium-Catalyzed Cross-Coupling and Hydrogenation
For introducing the 3-chlorophenyl substituent, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed, especially when starting from halogenated precursors or boronic acids.
The amine component can be prepared by palladium-catalyzed hydrogenation of nitro precursors, which are synthesized by reacting substituted anilines with sulfonyl chlorides in the presence of pyridine.
Functional Group Transformations
The carboxylic acid group at position 8 is typically introduced by:
- Oxidation of methyl or aldehyde precursors at the corresponding position
- Direct incorporation via carboxylation reactions during or after ring formation
Protection/deprotection strategies may be necessary to prevent side reactions during multi-step synthesis.
Detailed Synthetic Route Proposal for 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-chloroaniline derivative | Commercial or synthesized via chlorination of aniline | Starting amine for condensation |
| 2 | Formation of imine intermediate | Condensation of 3-chloroaniline with suitable aldehyde (e.g., cyclopentanone derivative) | Acid catalyst, anhydrous solvent, room temp to 80°C |
| 3 | Cyclization via [4+2] cycloaddition | Heating to 80–120°C to promote ring closure | Forms tetrahydrocyclopentaquinoline core |
| 4 | Introduction of carboxylic acid group | Oxidation of methyl or aldehyde substituent at position 8 | Oxidants like KMnO4 or CrO3 under controlled conditions |
| 5 | Purification and stereochemical resolution | Chromatography and crystallization | Ensures stereochemical purity (3aS,4S,9bR) |
Research Findings and Analytical Confirmation
Spectroscopic Characterization :
- 2D NMR (HSQC, HMBC) to confirm ring connectivity and stereochemistry
- X-ray crystallography for absolute configuration verification
-
- HPLC-MS with C18 columns and gradient elution to detect impurities below 0.1%
- Elemental analysis matching theoretical C, H, N values within ±0.4%
-
- Multi-step synthesis yields typically range from 40–70% per step depending on reaction optimization
- Industrial scale-up possible using batch or continuous flow reactors with controlled temperature and catalyst loading
Comparative Table of Preparation Parameters for Related Cyclopentaquinoline Derivatives
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Reaction Temperature | 80–120°C | Optimal for cyclization without decomposition |
| Catalyst Type | Lewis acids (e.g., BF3·OEt2), Pd catalysts | Catalysts facilitate imine formation and cross-coupling |
| Solvent | Anhydrous ethanol, toluene, or dichloromethane | Solvent choice affects reaction rate and selectivity |
| Reaction Time | 6–24 hours | Dependent on substrate reactivity |
| Purification | Column chromatography, recrystallization | Required for stereochemical and chemical purity |
| Stereochemical Control | Chiral catalysts or resolution methods | To obtain defined stereoisomers |
Q & A
Q. Advanced
- Molecular docking : Models interactions with targets like DNA gyrase (for antibacterial activity) or kinase domains (anticancer applications) .
- QSAR (Quantitative SAR) : Utilizes descriptors like logP, polar surface area, and electronic parameters to correlate substituent effects with bioactivity .
- DFT (Density Functional Theory) : Calculates charge distribution and frontier molecular orbitals to predict reactivity .
How are discrepancies in spectroscopic data resolved during structural elucidation?
Q. Advanced
- Multi-technique validation : Cross-check NMR assignments with COSY, HSQC, and HMBC experiments to resolve overlapping signals .
- Crystallographic refinement : Hydrogen atoms are geometrically constrained (riding model) during X-ray refinement to improve accuracy .
- Isotopic labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous peaks in complex spectra .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
- Metabolic stability assays : Use liver microsomes or hepatocyte models to identify cytochrome P450-mediated oxidation .
- Photostability testing : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products .
How is the compound’s potential as a drug candidate evaluated preclinically?
Q. Advanced
- ADME profiling : Measure solubility (shake-flask method), permeability (Caco-2 assay), and plasma protein binding (ultrafiltration) .
- Toxicology screening : Assess cytotoxicity in HEK293 or HepG2 cells and genotoxicity via Ames test .
- In vivo pharmacokinetics : Administer to rodent models and quantify plasma half-life using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
